molecular formula C12H12N4O3 B2572434 6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide CAS No. 2034580-47-5

6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2572434
CAS No.: 2034580-47-5
M. Wt: 260.253
InChI Key: ANEAXWSSLVVOBD-UHFFFAOYSA-N
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Description

6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide is a synthetic heterocyclic compound of significant interest in contemporary medicinal chemistry research, particularly in the development of novel small-molecule therapeutics. Its structure is built on a pyrimidine core, a privileged scaffold in drug discovery known for its versatility and broad biological relevance . The molecule features a pyrimidine-4-carboxamide group linked to a 3-hydroxypyridine ring, a configuration that places multiple hydrogen bond donors and acceptors, making it a valuable intermediate for constructing compounds with targeted biological activity. While specific biological data for this exact compound may be limited, its core structure is highly analogous to compounds investigated for inhibiting key protein families, such as kinases . Pyridopyrimidine derivatives are frequently explored as potent inhibitors of enzymes like dihydrofolate reductase (DHFR) and various protein kinases, which are critical targets in oncology, inflammatory diseases, and other therapeutic areas . The ethoxy and N-hydroxy-pyridyl groups present in this compound are common structural motifs used to modulate physicochemical properties, solubility, and binding affinity to specific active sites. Researchers can utilize this chemical as a key building block to synthesize and optimize new chemical entities (NCEs) for probing biological pathways or developing potential treatments for conditions such as cancers, autoimmune disorders, and inflammatory diseases . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-2-19-10-6-8(14-7-15-10)12(18)16-11-9(17)4-3-5-13-11/h3-7,17H,2H2,1H3,(H,13,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEAXWSSLVVOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The general steps include:

    Preparation of Boron Reagents: Organoboron compounds are prepared through various methods, including hydroboration and transmetallation.

    Coupling Reaction: The organoboron compound is coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a base.

    Post-Reaction Workup: The reaction mixture is purified to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypyridinyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carboxamide group can be reduced to form amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypyridinyl group may yield pyridine ketones, while reduction of the carboxamide group may produce primary amines.

Scientific Research Applications

6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: The compound is investigated for its potential use in drug formulations and therapeutic applications.

    Chemical Biology: It serves as a tool compound to study cellular pathways and molecular mechanisms.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

N-(3-Hydroxypyridin-2-yl)acetamide

This compound, cataloged in the Catalog of Pyridine Compounds (2017), shares the 3-hydroxypyridin-2-yl moiety but replaces the pyrimidine-carboxamide group with a simpler acetamide chain .

6-Methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide

A methoxy-substituted variant, this compound lacks the hydroxyl group on the pyridine ring. The methoxy group enhances lipophilicity compared to ethoxy, which may influence membrane permeability and metabolic stability.

Data Table: Comparative Analysis of Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide C₁₂H₁₂N₄O₃ 260.25 Ethoxy, pyrimidine, carboxamide, hydroxypyridine Kinase inhibition, enzyme modulation
N-(3-Hydroxypyridin-2-yl)acetamide C₇H₈N₂O₂ 152.15 Acetamide, hydroxypyridine Intermediate in drug synthesis
6-Methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide C₁₁H₁₁N₅O₂ 245.23 Methoxy, pyrimidine, carboxamide Antimicrobial agents

Research Findings and Functional Implications

Substituent Effects :

  • Ethoxy vs. Methoxy : The ethoxy group increases steric hindrance and lipophilicity relative to methoxy, which may prolong metabolic half-life but reduce solubility.
  • Pyrimidine vs. Pyridine : Pyrimidine’s larger π-system could favor interactions with aromatic residues in proteins, as seen in kinase inhibitors like imatinib.

Bioactivity Gaps : Unlike N-(3-hydroxypyridin-2-yl)acetamide, which is primarily a synthetic intermediate , the pyrimidine-carboxamide scaffold in the target compound suggests broader therapeutic relevance, though experimental validation is lacking.

Biological Activity

6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound characterized by its unique structure, which includes a pyrimidine ring substituted with an ethoxy group, a hydroxypyridinyl group, and a carboxamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties.

  • Molecular Formula : C₁₂H₁₂N₄O₃
  • Molecular Weight : 260.25 g/mol
  • CAS Number : 2034580-47-5
PropertyValue
Molecular FormulaC₁₂H₁₂N₄O₃
Molecular Weight260.25 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of 6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may inhibit the activity of various enzymes and receptors involved in inflammatory processes, such as prostaglandins and cytokines. This inhibition leads to significant anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

Anti-inflammatory Activity

Studies have shown that 6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide exhibits notable anti-inflammatory properties. In vitro assays demonstrated that this compound effectively reduces the production of inflammatory mediators in cell cultures treated with pro-inflammatory stimuli.

Antiviral Activity

Research has indicated potential antiviral activity against certain viral strains. The mechanism involves the inhibition of viral replication through interference with viral enzymes or receptors, although specific pathways remain to be fully elucidated.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The exact mechanism is under investigation, but it is hypothesized that the compound may modulate signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

  • Anti-inflammatory Studies :
    • In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Antiviral Screening :
    • A screening assay against influenza virus showed that the compound reduced viral titers by approximately 60% at a concentration of 10 µM, suggesting its potential as an antiviral agent.
  • Anticancer Evaluation :
    • In vitro tests on breast cancer cell lines revealed that treatment with varying concentrations of the compound led to a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer therapeutic.

Comparison with Similar Compounds

6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide can be compared to other pyrimidine derivatives, particularly those containing carboxamide groups. While compounds like pyrimidine-4-carboxamides share structural similarities, the unique combination of ethoxy and hydroxypyridinyl groups in this compound confers distinct biological activities not observed in its analogs.

Compound NameStructure FeaturesNotable Activities
6-Ethoxy-N-(3-hydroxypyridin-2-yl)Ethoxy, HydroxypyridinylAnti-inflammatory, Antiviral
Pyrimidine-4-carboxamideCarboxamide onlyLimited biological activity
2-Thio-containing pyrimidinesSulfur substitutionsVarying pharmacological profiles

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